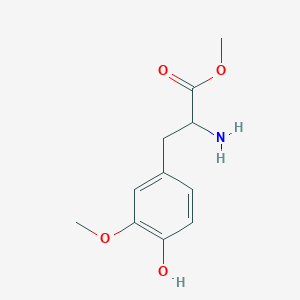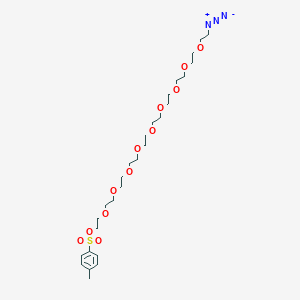
4-(3-(Octadec-1-en-1-yl)-2,5-dioxopyrrolidine-1-carbonyl)naphthalen-1-yl 4-chloro-3-((5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(3-(Octadec-1-en-1-yl)-2,5-dioxopyrrolidine-1-carbonyl)naphthalen-1-yl 4-chloro-3-((5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)amino)benzoate” is a complex organic molecule. It features multiple functional groups, including a pyrrolidine ring, a naphthalene moiety, and a pyrazole ring, making it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Key steps may include:
Formation of the Pyrrolidine Ring: This could be achieved through a cyclization reaction involving an amine and a suitable carbonyl compound.
Attachment of the Octadec-1-en-1-yl Group: This step might involve a coupling reaction, such as a Heck or Suzuki coupling, to attach the long alkyl chain to the pyrrolidine ring.
Formation of the Naphthalene Moiety: This could involve a Friedel-Crafts acylation reaction to introduce the naphthalene ring.
Attachment of the Pyrazole Ring: This step might involve a condensation reaction between a hydrazine derivative and a suitable diketone.
Final Assembly: The final step would involve coupling the various fragments together, possibly through esterification or amidation reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and minimize costs. This might involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups makes it susceptible to oxidation reactions, which could be used to modify the structure or introduce new functional groups.
Reduction: Reduction reactions could be used to modify the oxidation state of specific functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound could be used as a probe to study the interactions of its various functional groups with biological macromolecules such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used as a precursor for the synthesis of specialty chemicals or materials. Its complex structure might impart unique properties to the final products.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Possible mechanisms might include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound could interact with cell surface receptors, modulating signal transduction pathways.
Modification of Macromolecules: The compound could covalently modify proteins or nucleic acids, altering their function.
相似化合物的比较
Similar Compounds
Similar compounds might include other molecules with pyrrolidine, naphthalene, or pyrazole rings. Examples could include:
4-(3-(Octadec-1-en-1-yl)-2,5-dioxopyrrolidine-1-carbonyl)naphthalen-1-yl 4-chloro-3-((5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)amino)benzoate: A similar compound with slight variations in the substituents.
Naphthalene Derivatives: Compounds with similar naphthalene moieties but different functional groups.
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the overall structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C49H52Cl4N4O6 |
|---|---|
分子量 |
934.8 g/mol |
IUPAC 名称 |
[4-[3-[(E)-octadec-1-enyl]-2,5-dioxopyrrolidine-1-carbonyl]naphthalen-1-yl] 4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]amino]benzoate |
InChI |
InChI=1S/C49H52Cl4N4O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-32-28-44(58)56(47(32)60)48(61)37-24-26-42(36-22-19-18-21-35(36)37)63-49(62)33-23-25-38(51)41(27-33)54-43-31-45(59)57(55-43)46-39(52)29-34(50)30-40(46)53/h17-27,29-30,32H,2-16,28,31H2,1H3,(H,54,55)/b20-17+ |
InChI 键 |
NBIBTFVVYUQVMW-LVZFUZTISA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC/C=C/C1CC(=O)N(C1=O)C(=O)C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)Cl)NC5=NN(C(=O)C5)C6=C(C=C(C=C6Cl)Cl)Cl |
规范 SMILES |
CCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)C(=O)C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)Cl)NC5=NN(C(=O)C5)C6=C(C=C(C=C6Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)





![5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine](/img/structure/B12094193.png)







